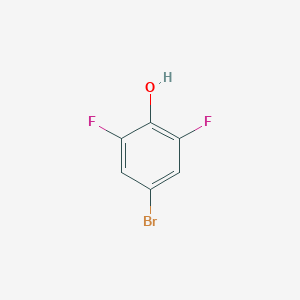

4-Bromo-2,6-difluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPSJPFAAGLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371253 | |

| Record name | 4-Bromo-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104197-13-9 | |

| Record name | 4-Bromo-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Keto Pyrrolyl Difluorophenol Scaffolds

A study focused on developing aldose reductase inhibitors (ARIs) utilized a Friedel-Crafts acylation to synthesize a series of novel compounds based on the keto-pyrrolyl-difluorophenol structure. This work resulted in seven new potential ARIs, demonstrating the scaffold's value in medicinal chemistry. researchgate.net

| Compound ID | General Structure | Synthetic Method | Key Finding |

|---|---|---|---|

| 3a-c, 4a-c, 5 | Keto-pyrrolyl-difluorophenol | Friedel-Crafts Acylation | Synthesized seven novel ARIs with IC50 values for ALR2 ranging from 0.19 μM to 2.3 μM. |

Derivatization Via Sonogashira Coupling

The bromine atom on the 4-Bromo-2,6-difluorophenol ring is a prime site for transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling provides an effective method for introducing an alkyne group, significantly increasing the molecular complexity and providing a reactive handle for subsequent transformations.

| Starting Material | Reagents | Catalysts | Product |

|---|---|---|---|

| This compound | Trimethylsilylacetylene (B32187), Diisopropylamine (B44863) | PdCl₂(PPh₃)₂, CuI | 4-Ethynyl-2,6-difluorophenol |

Derivatization of the Phenolic Hydroxyl Group Representative Reaction

The functionalization of the hydroxyl group is a common strategy for creating novel scaffolds. The Mitsunobu reaction, shown here with the analogous 4-bromo-2,6-dichlorophenol (B165674), is a powerful method for forming C-O bonds to create aryl ethers. This reaction is representative of the potential for derivatizing the hydroxyl group of 4-Bromo-2,6-difluorophenol. nih.govacs.org

| Starting Material | Reagents | Solvent | Product Example | Yield |

|---|---|---|---|---|

| 4-bromo-2,6-dichlorophenol | 2-methyl-3-hydroxymethylpyridine, Polystyrene bound-PPh₃, DIAD | Anhydrous THF | 3-((4-Bromo-2,6-dichlorophenoxy)methyl)-2-methylpyridine | Not specified |

Characterization Data

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,6 Difluorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-2,6-difluorophenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a detailed picture of its electronic properties. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic behavior.

Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between these frontier orbitals is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For halogenated phenols, the electron-withdrawing nature of the halogen atoms significantly influences these orbital energies. In this compound, the two fluorine atoms and the bromine atom are expected to lower the energies of both the HOMO and LUMO compared to phenol (B47542), thereby affecting its reactivity profile.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack, and positive potential around the hydrogen of the hydroxyl group.

Table 1: Calculated Electronic Properties of this compound (Theoretical Data)

| Property | Value (a.u.) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | -0.045 | -1.22 |

Note: These values are representative and would be obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). Actual values may vary based on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While this compound is a relatively rigid molecule, it possesses conformational flexibility, primarily related to the orientation of the hydroxyl proton. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule and its behavior in different solvent environments. nih.gov By simulating the molecule's trajectory over time, MD provides insights into the stability of different conformers and the dynamics of their interconversion.

In the gas phase, the orientation of the hydroxyl group can be either syn or anti with respect to the bromine atom. In solution, the solvent molecules explicitly interact with the solute, influencing its conformational preferences and rotational dynamics. For instance, in a protic solvent like water, hydrogen bonding between the solvent and the phenolic hydroxyl group, as well as the fluorine atoms, would play a significant role in stabilizing certain conformations. MD simulations can quantify these interactions and predict the most probable conformations in solution.

Such simulations typically use force fields (e.g., AMBER, CHARMM) that have been parameterized to reproduce experimental or quantum mechanical data. The analysis of MD trajectories can yield valuable information on radial distribution functions, hydrogen bond lifetimes, and diffusion coefficients, providing a comprehensive understanding of the molecule's behavior at a microscopic level.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface for a given reaction, identifying transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of the reaction pathways and the factors that control them.

For example, the bromination of phenols is a classic electrophilic substitution reaction. savemyexams.com Computational studies on the bromination of this compound could clarify the regioselectivity of further halogenation and the role of the existing substituents in directing the incoming electrophile. Similarly, nucleophilic substitution reactions, where the bromine atom is displaced, can be modeled to understand the reaction kinetics and the influence of the ortho-fluorine atoms on the reaction rate. wikipedia.org

Theoretical investigations into the deprotonation of the phenolic hydroxyl group can provide insights into its acidity (pKa). By calculating the energies of the phenol and its corresponding phenoxide ion, the pKa can be estimated. Such calculations would highlight the acidifying effect of the electron-withdrawing fluorine and bromine substituents.

Table 2: Theoretical Activation Barriers for a Hypothetical Nucleophilic Substitution Reaction (Theoretical Data)

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

|---|

Note: This is a hypothetical example. The actual activation energy would depend on the nucleophile (Nu⁻) and the computational level of theory.

Prediction of Spectroscopic Properties from First Principles

Ab initio and DFT calculations are widely used to predict various spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. acs.orgresearchgate.netrsc.org For this compound, theoretical calculations can provide valuable assistance in the interpretation of experimental spectra.

Calculations of nuclear magnetic shielding tensors can be used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. acs.orgresearchgate.net By comparing the calculated shifts with experimental data, the assignment of peaks in the NMR spectrum can be confirmed. It is known that for halogenated compounds, relativistic effects can influence the chemical shifts of carbon atoms bonded to heavy halogens like bromine. researchgate.net

Vibrational frequencies and their corresponding intensities can be calculated to simulate the infrared (IR) and Raman spectra. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretching, C-F stretching, and O-H bending modes.

Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This allows for an understanding of the electronic transitions occurring within the molecule upon absorption of light.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (-OH) | 148.5 | 149.2 |

| C2 (-F) | 152.1 (d, JCF) | 152.8 (d, JCF) |

| C3 (-H) | 105.3 | 105.9 |

| C4 (-Br) | 110.8 | 111.5 |

| C5 (-H) | 105.3 | 105.9 |

Note: This table presents hypothetical data for illustrative purposes. Experimental data would be required for a direct comparison.

Theoretical Basis for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govsciepub.com Computational chemistry provides the theoretical foundation for these models by calculating a wide range of molecular descriptors.

For this compound and related halogenated phenols, descriptors derived from computational chemistry can be used to build QSAR models for predicting properties such as toxicity, environmental fate, or receptor binding affinity. nih.govoup.com These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., enthalpy of formation, solvation energy).

Reactivity and Derivatization Chemistry of 4 Bromo 2,6 Difluorophenol

Electrophilic Aromatic Substitution Reactions at the Phenolic Ring

The phenolic ring of 4-bromo-2,6-difluorophenol is influenced by the directing effects of its substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the fluorine and bromine atoms are deactivating, ortho-, para-directing groups. The interplay of these electronic effects governs the regioselectivity of electrophilic aromatic substitution reactions.

A common electrophilic aromatic substitution is bromination. For instance, the bromination of 2,6-difluorophenol (B125437) with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields this compound. This reaction highlights the directing effect of the two fluorine atoms and the hydroxyl group, leading to substitution at the para position.

Nitration is another key electrophilic substitution reaction. The nitration of 2,4-difluorophenol (B48109) using concentrated nitric acid and sulfuric acid results in the introduction of a nitro group at the para position relative to the hydroxyl group. While a direct nitration study on this compound is not detailed, the principles of electrophilic substitution on substituted phenols suggest that the incoming nitro group would be directed by the existing substituents.

Nucleophilic Substitution Reactions Involving Bromine and Fluorine Centers

The bromine and fluorine atoms on the aromatic ring of this compound can undergo nucleophilic substitution reactions. a2bchem.com The bromo substituent, in particular, is a good leaving group in various transition metal-catalyzed coupling reactions. ossila.com

While direct nucleophilic aromatic substitution of the fluorine atoms is less common due to the high strength of the C-F bond, they can be replaced under specific conditions, particularly when activated by other electron-withdrawing groups. ossila.com The reactivity of the halogens allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives. a2bchem.com

Chemical Transformations of the Hydroxyl Functional Group

The hydroxyl group of this compound can undergo various chemical transformations, a common one being etherification. For example, the reaction of this compound with ethyl 2-bromo-2-methylpropanoate (B8525525) under basic conditions, such as in the presence of triethylamine (B128534) or potassium hydroxide, yields ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate. This Williamson ether synthesis is a standard method for converting phenols to ethers.

Another documented transformation is the reaction with methanesulfonic acid 3-methanesulfonyl-propyl ester in the presence of cesium carbonate in N,N-dimethylacetamide to produce 5-Bromo-1,3-difluoro-2-(3-methanesulfonyl-propoxy)-benzene. ambeed.com

The acidity of the phenolic hydroxyl group is enhanced by the electron-withdrawing effects of the halogen substituents, making it more acidic than non-halogenated phenols. vulcanchem.com This increased acidity facilitates its reaction with bases to form a phenoxide ion, which can then act as a nucleophile in various reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Molecular Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations due to the presence of the bromine atom. a2bchem.com

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. This compound can be coupled with various boronic acids in the presence of a palladium catalyst. For example, it has been coupled with 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine using a palladium catalyst like PdCl₂(dppf)-CH₂Cl₂ and a base such as sodium carbonate. vulcanchem.com This reaction demonstrates the utility of this compound in synthesizing complex biaryl structures.

A systematic investigation of the Suzuki-Miyaura coupling of halophenols with phenol (B47542) boronic acids has shown that microwave irradiation can significantly improve the results for bromophenols. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield | Reference |

|---|

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.org This reaction can be applied to this compound to introduce various amine functionalities. For instance, the coupling of N-substituted 4-bromo-7-azaindoles with amines is achieved using a palladium catalyst like Pd₂(dba)₃ and a ligand such as Xantphos. beilstein-journals.org While a direct example with this compound is not provided in the search results, the general applicability of this reaction to aryl bromides suggests its feasibility. google.comgoogleapis.com

Table 2: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

|---|

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. organic-chemistry.org this compound can be used in Sonogashira couplings to introduce alkynyl groups onto the aromatic ring. A protocol for the Sonogashira coupling of 2,6-difluorophenol involves a bromination step to form this compound, which is then coupled with trimethylsilylacetylene (B32187) using a PdCl₂(PPh₃)₂ catalyst and CuI cocatalyst in the presence of diisopropylamine (B44863) to yield 4-ethynyl-2,6-difluorophenol.

This reaction is a valuable tool for synthesizing aryl-alkynes, which are important intermediates in the preparation of pharmaceuticals and functional materials. researchgate.net

Table 3: Example of Sonogashira Coupling Reaction

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Product | Yield | Reference |

|---|

Synthesis and Characterization of Novel Chemical Scaffolds from this compound

This compound is a versatile chemical intermediate whose structural features—a nucleophilic hydroxyl group, a reactive bromine atom, and an electron-rich aromatic ring activated by the hydroxyl group yet modulated by the fluorine atoms—allow for diverse derivatization strategies. These reactions enable its use as a foundational building block in the synthesis of novel and complex chemical scaffolds, particularly for applications in medicinal chemistry. Research has focused on leveraging each of these reactive sites to construct new molecular architectures.

One significant application of this compound is in the creation of the keto-pyrrolyl-difluorophenol scaffold, which has been investigated for its potential as aldose reductase inhibitors (ARIs). researchgate.net A series of novel ARIs were synthesized using a Friedel-Crafts acylation reaction, demonstrating the utility of this compound in generating biologically active molecules. researchgate.net The synthesis involves the acylation of a pyrrole (B145914) ring system with a derivative of the phenol. researchgate.net

The reactivity of the bromine atom is another key avenue for derivatization. It can be readily displaced or used in cross-coupling reactions to introduce new functional groups and extend the molecular framework. A notable example is the Sonogashira coupling reaction, which has been used to convert this compound into 4-Ethynyl-2,6-difluorophenol. This transformation replaces the bromine atom with an ethynyl (B1212043) group, a versatile handle for further chemical modifications such as click chemistry.

Furthermore, the phenolic hydroxyl group can be functionalized to create ether linkages, a common strategy in drug design. While specific examples for this compound are not detailed in the provided sources, the reactivity is well-represented by analogous reactions with similar structures. For instance, the closely related compound 4-bromo-2,6-dichlorophenol (B165674) undergoes Mitsunobu reactions with various alcohols to form complex ether derivatives. nih.govacs.org This type of reaction highlights a principal pathway for modifying the phenol moiety to build diverse scaffolds.

Research Findings and Synthetic Procedures

Detailed studies have outlined specific procedures for creating new scaffolds from this compound and its analogues.

Applications in Medicinal Chemistry and Pharmaceutical Development

Design and Synthesis of New Chemical Entities (NCEs) Utilizing the 4-Bromo-2,6-difluorophenol Moiety

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of new chemical entities (NCEs). The presence of the bromine atom at the para-position allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of different functional groups and the extension of the molecular structure. otavachemicals.com Concurrently, the ortho-difluoro substitution influences the acidity of the phenolic hydroxyl group and provides a unique electronic environment that can enhance binding interactions with biological targets.

A common strategy in the design of NCEs involves the etherification of the phenolic hydroxyl group. For instance, reaction of this compound with ethyl 2-bromo-2-methylpropanoate (B8525525) via Williamson ether synthesis yields ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate. This reaction is typically carried out in the presence of a base such as potassium carbonate or triethylamine (B128534) in a polar aprotic solvent like dimethylformamide (DMF).

Another synthetic approach involves the reaction of this compound with appropriate reagents to form heterocyclic structures. For example, the synthesis of 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane (B1373250) is achieved by reacting 4-bromo-2,6-difluorobenzaldehyde (B1272164) with ethylene (B1197577) glycol in the presence of an acid catalyst. This highlights the utility of the corresponding benzaldehyde (B42025) derivative, which can be prepared from this compound.

Furthermore, the 4-bromo-2,6-difluorophenyl moiety has been incorporated into more complex molecular architectures, including tyrosine kinase inhibitors. For example, it is a key component in the structure of MLN8054, an inhibitor of Aurora A kinase. sbq.org.br The synthesis of such complex molecules often involves multi-step sequences where the this compound provides a critical building block.

Exploration of Derivatives as Potential Anti-inflammatory and Analgesic Agents

The structural features of this compound make it an attractive template for the development of anti-inflammatory and analgesic agents. Research has shown that derivatives of this compound may possess anti-inflammatory properties. For example, phenoxyacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. While specific studies on 4-bromo-2,6-difluorophenoxyacetic acid are not extensively detailed in the provided results, the broader class of compounds shows promise. The general synthesis involves the reaction of a substituted phenol (B47542) with an alpha-haloacetate in the presence of a base. mdpi.com

Studies on related structures, such as 2-[(2,6-dichloroanilino)phenyl]acetic acid derivatives, have demonstrated significant anti-inflammatory and analgesic activities with reduced ulcerogenic potential. nih.gov This suggests that the incorporation of the 4-bromo-2,6-difluorophenoxy moiety into similar scaffolds could yield potent and safer anti-inflammatory drugs. The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced rat paw edema model. nih.govpsu.edu

The analgesic activity of these derivatives is often assessed using the acetic acid-induced writhing test in mice. nih.gov It has been observed that compounds exhibiting good anti-inflammatory activity often also display significant analgesic effects. nih.gov

Mechanistic Studies of Biological Activity, Including Enzyme Inhibition and Receptor Binding

The biological activities of derivatives of this compound are underpinned by their interactions with specific molecular targets, primarily enzymes and receptors.

Enzyme Inhibition: A prominent area of investigation is the inhibition of protein kinases. The 2,6-difluorophenyl group is a known motif in a number of kinase inhibitors, where it can form favorable interactions within the ATP-binding site. mdpi.com For instance, the 4-anilinoquinazoline (B1210976) scaffold, when substituted with moieties derived from this compound, has been explored for dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com The fluorine atoms can form hydrogen bonds with backbone residues in the kinase hinge region, while the rest of the molecule occupies the hydrophobic pocket.

In a different context, acetamide (B32628) derivatives have been synthesized and evaluated as potential butyrylcholinesterase (BChE) inhibitors for the management of Alzheimer's disease. One study on substituted acetamides revealed a mixed-type inhibition of BChE, indicating that the inhibitor binds to both the free enzyme and the enzyme-substrate complex. researchgate.net Molecular docking studies of these inhibitors have shown interactions with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. researchgate.net

Receptor Binding: Derivatives of this compound have also been investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). In a study aimed at developing "twin drugs," a compound containing a 5-bromo-2,3-difluorophenol (B62985) moiety showed high affinity for the α4β2* nAChR subtype. nih.gov The difluoro-phenyl group can act as a hydrogen bond acceptor, a key pharmacophoric element for interaction with nAChRs. nih.gov

The mechanism of action for some derivatives is also attributed to halogen bonding, where the bromine and fluorine atoms can influence the compound's binding affinity to proteins or enzymes.

Development of Novel Antimicrobial Compounds

The this compound scaffold has been utilized in the synthesis of novel antimicrobial agents. Its derivatives have shown activity against a range of bacterial and fungal pathogens.

For example, 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane has demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) values for this compound have been determined against several bacterial strains, as detailed in the table below.

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | Enterococcus faecalis | 40-50 | |

| Pseudomonas aeruginosa | 40-50 |

The antimicrobial mechanism of such compounds may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. In a broader context, nusbiarylin derivatives, which can be synthesized from precursors like this compound, have been identified as inhibitors of bacterial rRNA synthesis. polyu.edu.hk

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profiles of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into the influence of different substituents on their biological activity.

In the case of antimicrobial agents, the halogen substitution pattern on the phenyl ring is critical. For example, in a series of nusbiarylin derivatives, the presence and position of substituents on the benzene (B151609) ring significantly impacted antibacterial activity. polyu.edu.hk

For anticancer applications, derivatives of this compound have been evaluated for their cytotoxic effects. The IC50 values of 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane against different cancer cell lines highlight the potential of this structural motif.

| Compound | Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | MCF-7 (breast cancer) | 7-20 | Cytotoxicity observed | |

| HCT-116 (colon cancer) | <10 | Significant growth inhibition |

In the development of kinase inhibitors, the substitution on the anilino ring of 4-anilinoquinazolines plays a key role in determining the inhibitory potency against EGFR and HER2. mdpi.com The presence of halogen atoms like fluorine on the aniline (B41778) moiety has been shown to be favorable for activity. mdpi.com

The acidity of the phenol, influenced by the electron-withdrawing fluorine and bromine atoms, and the reactivity of the bromine at the para position are key factors that are systematically modified in SAR studies to enhance potency and selectivity.

Applications in Agrochemical and Crop Protection Research

Molecular Design and Synthesis of Herbicidal and Pesticidal Agents Based on Derivatives

The molecular architecture of 4-Bromo-2,6-difluorophenol offers several avenues for the design and synthesis of biologically active compounds for crop protection. The primary route of derivatization involves the phenolic hydroxyl group, which can be readily converted into an ether linkage. This is a key reaction in the synthesis of diphenyl ether herbicides, a class of compounds known to inhibit the enzyme protoporphyrinogen oxidase (PPO).

For instance, a hypothetical synthesis could involve the reaction of this compound with a suitable substituted phenyl or heterocyclic ring system to generate novel diphenyl ether or phenoxy-heterocycle derivatives. The bromine atom on the phenolic ring could then be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce further diversity and complexity into the molecular structure. This dual functionalization strategy allows for the systematic exploration of the chemical space around the core 4-bromo-2,6-difluorophenoxy scaffold to optimize herbicidal or pesticidal activity.

While specific examples directly utilizing this compound are not prevalent in publicly accessible literature, the synthesis of structurally related compounds provides a proof of concept. For example, the synthesis of fluorinated N-phenylalkanesulfonamides has been explored for their herbicidal activity, demonstrating the utility of fluorinated phenyl rings in agrochemical design.

Investigation of Selective Toxicity and Environmental Impact in Agricultural Contexts

A critical aspect of agrochemical development is achieving high selective toxicity—maximizing efficacy against target pests (weeds, insects, fungi) while minimizing harm to the crop and non-target organisms. The fluorine atoms in derivatives of this compound are expected to play a significant role in determining their toxicological profile. Fluorine's high electronegativity can alter the binding affinity of a molecule to its target enzyme, potentially leading to enhanced potency and selectivity.

General studies on fluorinated pesticides indicate that their environmental breakdown can sometimes lead to the formation of persistent fluorinated intermediates. Therefore, a thorough environmental impact assessment of any new agrochemical derived from this compound would be essential.

Strategies for Enhancing Crop Protection Efficacy through Structural Modification

The efficacy of a crop protection agent is intricately linked to its molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing the performance of lead compounds. For derivatives of this compound, several structural modifications could be systematically investigated to enhance their crop protection efficacy.

One key strategy would be the exploration of different substituents at the 4-position of the phenyl ring, currently occupied by the bromine atom. Replacing the bromine with various functional groups through cross-coupling reactions could modulate the electronic and steric properties of the molecule, potentially leading to improved target site binding and, consequently, higher efficacy.

Another approach would involve the synthesis of a library of analogs with different groups attached to the phenolic oxygen. By varying the nature of the second aromatic or heterocyclic ring in a diphenyl ether-type structure, it would be possible to fine-tune the herbicidal or pesticidal spectrum and selectivity.

The following table outlines hypothetical structural modifications and their potential impact on the efficacy of agrochemicals derived from this compound:

| Modification Site | Structural Change | Potential Impact on Efficacy |

| Phenolic Oxygen | Variation of the ether-linked aromatic or heterocyclic group | Alteration of herbicidal/pesticidal spectrum and selectivity |

| 4-Position (Bromo) | Replacement with alkyl, aryl, or other functional groups via cross-coupling | Modulation of target site binding, potency, and metabolic stability |

| Fluorine Atoms | Not typically modified, as they are key to the core structure's properties | Their presence is integral to blocking metabolism and influencing electronic properties |

Ultimately, the successful development of a novel agrochemical from this compound would depend on a multidisciplinary approach, combining rational molecular design, efficient synthetic chemistry, and comprehensive biological and environmental evaluation.

Contributions to Materials Science and Advanced Functional Materials

Integration into Polymer Synthesis for Tailored Material Properties

4-Bromo-2,6-difluorophenol is a key monomer in the synthesis of high-performance polymers, particularly poly(arylene ether)s. These polymers are prized for their exceptional thermal stability, chemical inertness, and robust mechanical properties. researchgate.netinformahealthcare.com The synthesis typically proceeds via nucleophilic aromatic substitution, where a bisphenol is reacted with an activated aromatic dihalide. researchgate.net

The incorporation of this compound into the polymer backbone imparts several key advantages stemming from the carbon-fluorine bond:

Chemical Resistance: Fluorine atoms create a low-energy, non-stick surface that is resistant to a wide range of chemicals, solvents, and acids. invex.de

Improved Dielectric Properties: The low polarizability of the C-F bond leads to polymers with a lower dielectric constant and dissipation factor, making them ideal for applications in microelectronics and high-frequency communication.

Hydrophobicity: The presence of fluorine significantly increases the hydrophobicity of the polymer surface, which is crucial for applications requiring moisture resistance.

By using this compound as either a comonomer to build the main chain or as an end-capping agent to control molecular weight and functionalize chain ends, material scientists can precisely tailor the properties of poly(arylene ether)s for demanding applications.

| Property | Standard Poly(arylene ether) | Fluorinated Poly(arylene ether) | Rationale for Improvement |

|---|---|---|---|

| Glass Transition Temp (Tg) | High | Higher | Increased chain rigidity and intermolecular forces from C-F dipoles. |

| Thermal Stability | Excellent | Superior | High bond energy of the C-F bond enhances resistance to thermal degradation. |

| Dielectric Constant | Low | Lower | Low polarizability of the C-F bond reduces the overall dielectric constant. |

| Chemical Resistance | Good | Excellent | Fluorine atoms provide a protective shield against chemical attack. invex.de |

| Moisture Absorption | Low | Very Low | Increased hydrophobicity due to the presence of fluorine. |

Development of Advanced Coatings with Enhanced Thermal and Chemical Resistance

The same properties that make fluoropolymers attractive as bulk materials also make them exceptional for advanced coatings. Coatings formulated from fluorinated resins, such as fluorinated polyesters and polyurethanes, offer unparalleled protection against harsh environments. duracoat.beetnatec.com this compound serves as a critical precursor for the fluorinated polyols and ethers that are the backbones of these coating systems.

By incorporating this fluorinated phenol (B47542) into the resin structure, coatings can be developed with:

Superior Chemical Inertness: These coatings are used to protect surfaces in the chemical industry, including storage tanks, pipelines, and reactors, from corrosion by aggressive chemicals. duracoat.be

High-Temperature Resistance: The thermal stability imparted by the fluorine atoms allows these coatings to perform in high-temperature industrial environments where conventional coatings would fail. paint.org

Oleophobicity and Hydrophobicity: These properties lead to surfaces that are easy to clean, resist soiling, and have anti-graffiti capabilities. invex.de

UV Resistance: Fluoropolymers are highly resistant to degradation by ultraviolet (UV) radiation, making them ideal for long-lasting outdoor architectural coatings. paint.org

Application in Organic Electronics and Optoelectronic Devices

The precise tuning of electronic properties is paramount in the field of organic electronics. The introduction of fluorine atoms is a powerful strategy to modulate the energy levels (HOMO/LUMO) and improve the stability of organic semiconductors. abcr.com this compound provides a platform to build complex organic molecules for various optoelectronic applications. nbinno.comnbinno.com

Role in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, particularly phosphorescent OLEDs (PHOLEDs), the host material in the emissive layer plays a critical role in device efficiency and lifetime. An ideal host must have high thermal stability and a high triplet energy to ensure efficient energy transfer to the phosphorescent emitter. noctiluca.eu

This compound is a valuable building block for synthesizing advanced host materials. Its key features can be leveraged through multi-step synthesis:

The bromine atom is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to build conjugated systems.

The phenol group can be converted to an ether, linking it to other aromatic or charge-transporting moieties.

The difluoro-phenyl ring provides thermal stability and helps to raise the triplet energy of the final molecule, preventing back-energy transfer from the emitter. researchgate.net

Utilization in Perovskite Solar Cells

Perovskite solar cells (PSCs) have shown remarkable progress, with power conversion efficiencies now rivaling those of traditional silicon-based cells. frontiersin.org A critical component in the most common PSC architecture is the hole-transporting material (HTM), which selectively extracts positive charge carriers (holes) from the perovskite layer and transports them to the electrode. frontiersin.org

Development of Hole-Transporting Materials

The benchmark HTM, Spiro-OMeTAD, often requires chemical additives (dopants) to achieve high conductivity, which can compromise the long-term stability of the device. mdpi.com This has driven extensive research into new, highly efficient, and stable dopant-free HTMs. rsc.org

This compound is an ideal starting material for synthesizing novel HTMs. Its structure allows for the creation of complex molecules, often based on a triarylamine core, through reactions like Buchwald-Hartwig amination at the bromine position. mdpi.com The fluorine atoms play a crucial role in fine-tuning the material's highest occupied molecular orbital (HOMO) energy level to ensure efficient hole extraction from the perovskite. Proper energy level alignment is critical for minimizing voltage losses and maximizing device efficiency.

| Property | Ideal Value/Characteristic | How this compound Contributes |

|---|---|---|

| HOMO Energy Level | Aligned with perovskite valence band (~-5.4 eV) | Fluorine atoms are electron-withdrawing, helping to lower the HOMO level for better alignment. frontiersin.org |

| Hole Mobility | High | Provides a rigid, planar building block for creating conjugated systems that facilitate charge transport. |

| Thermal Stability | High Td and Tg | The fluorinated phenyl ring enhances the intrinsic thermal stability of the final HTM molecule. |

| Film-Forming Ability | Forms smooth, uniform films | Allows for the synthesis of molecules with tailored solubility and morphological properties. |

| Synthetic Accessibility | Facile, high-yield synthesis | The bromine atom provides a reliable reactive site for well-established cross-coupling reactions. mdpi.com |

Rational Design of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters connected by organic molecules known as linkers. nih.gov The ability to systematically modify the organic linker allows for the rational design of MOFs with tailored pore sizes, shapes, and chemical environments for applications in gas storage, separation, and catalysis. unito.itresearchgate.net

While this compound itself is not a typical linker, it is an excellent starting material for creating functionalized linkers. Through established organic reactions, it can be converted into dicarboxylic acid or other multitopic ligands necessary for MOF assembly. The key advantage is that the bromine and fluorine atoms are carried through the synthesis, becoming integral parts of the final linker.

When incorporated into a MOF structure, these functional groups line the pores and can:

Modify Adsorption Properties: The polar C-F and C-Br bonds can create specific binding sites for gas molecules like CO₂, enhancing separation selectivity.

Serve as Catalytic Sites: The functionalized pores can host and stabilize catalytic species.

Act as Post-Synthetic Modification Handles: The bromine atom on the linker can be used as a reactive site for further chemical modification after the MOF has already been constructed, allowing for the introduction of even more complex functionalities. wuttkescience.com

This strategy allows for a bottom-up approach to designing highly specialized MOFs, where the properties are programmed into the material starting from a simple, versatile building block like this compound.

Analytical Methodologies and Environmental Chemistry

Development of Analytical Standards and Reference Materials for Chromatographic Techniques

4-Bromo-2,6-difluorophenol is utilized as a reference standard for the analysis of environmental samples to detect the presence of halogenated phenols. nbinno.com The purity and well-characterized nature of reference materials are fundamental to the validation of analytical methods, calibration of instruments, and the quality control of data. In chromatography, these standards are indispensable for confirming the identity of an analyte through retention time matching and for accurate quantification by establishing a concentration-response relationship.

In High-Performance Liquid Chromatography (HPLC), this compound can be used as a calibration standard to ensure accuracy in the quantitative analysis of other halogenated phenols. The technique is frequently coupled with mass spectrometry (LC-MS/MS) or diode array detectors (DAD) for enhanced selectivity and sensitivity. mdpi.comnsf.gov For instance, a robust method for analyzing a suite of halogenated phenolic compounds (HPCs) in plasma and serum was developed using liquid chromatography-tandem mass spectrometry (LC-ESI(+)-MS/MS) after derivatization. nih.gov The method demonstrated high sensitivity with low limits of detection. nih.gov

Methodologies for HPLC analysis often require careful selection of the column and mobile phase to achieve optimal separation. For phenolic compounds, analysis is typically performed using reversed-phase columns with mobile phases containing acids or buffers to control ionization. nih.govsielc.com

Table 1: Example HPLC Method Parameters for Phenolic Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | nih.govsielc.com |

| Note | For MS-compatible methods, formic acid is substituted for phosphoric acid. | sielc.com |

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including halogenated phenols. nih.gov this compound serves as a standard in GC methods for the detection and quantification of these compounds in complex mixtures. chemimpex.com Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic peak shape, thermal stability, and sensitivity, especially when using an electron capture detector (ECD). settek.comepa.gov

A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts phenols into their corresponding pentafluorobenzyl ethers. settek.comepa.gov These derivatives are highly responsive to ECD, allowing for trace-level detection. settek.comepa.gov USEPA Method 8041A, for instance, details the analysis of phenols by GC using either a flame ionization detector (FID) for underivatized phenols or an ECD for derivatized ones. settek.comepa.gov GC coupled with mass spectrometry (GC-MS) is also widely used for its ability to provide definitive identification and quantification at low concentrations. mdpi.comgov.bc.ca

Methodologies for Detection and Quantification of Halogenated Phenols in Complex Matrices

Detecting and quantifying halogenated phenols in complex environmental and biological matrices such as water, soil, and plasma requires sophisticated sample preparation techniques to isolate the target analytes from interfering substances. nih.govnih.govresearchgate.net

Sample preparation often begins with an extraction step. For water samples, solid-phase extraction (SPE) is a common and efficient technique, where analytes are adsorbed onto a solid sorbent and then eluted with a small volume of organic solvent. nih.govnih.govnih.gov For solid samples like soil, techniques such as Soxhlet extraction or microwave-assisted extraction (MAE) are employed. nih.govnih.gov

Following extraction, a cleanup step may be necessary to remove co-extracted matrix components. epa.gov For phenolic compounds, this can involve acid-base partitioning. dphen1.com The final analytical determination is typically performed using GC or HPLC, often coupled with mass spectrometry for unambiguous identification and sensitive quantification. mdpi.comdphen1.com

A screening procedure for 52 different halogenated phenolic compounds in marine wildlife plasma and serum was developed using gas chromatography-electron capture negative ionization mass spectrometry (GC-ECNI/MS). researchgate.net This method demonstrates the high sensitivity achievable for these compounds. researchgate.net

Table 2: Detection Limits for Halogenated Phenolic Compounds using GC-ECNI/MS

| Compound Class | Instrument Limit of Detection (fg/injection) | Source |

|---|---|---|

| Various Halogenated Phenols | 30 - 320 | researchgate.net |

| Median Detection Limit | 90 | researchgate.net |

Another study compared two trace analytical methods for determining hydroxylated PCBs and other halogenated phenolic compounds in bird eggs: one based on GC/high-resolution MS (HRMS) after derivatization and another using HPLC coupled to time-of-flight MS (TOF-MS) for underivatized analytes. dphen1.com Both methods proved effective for analysis in complex biological matrices. dphen1.com

Environmental Monitoring Techniques for Assessing Presence and Distribution

Environmental monitoring is essential to assess the extent of contamination and understand the behavior of halogenated phenols. These compounds can enter the environment through various pathways, including industrial discharge and as transformation products of other pollutants, such as flame retardants. who.intinformaticsjournals.co.in Concerns have also been raised about the formation of brominated phenols during the disinfection of drinking water containing bromide ions. researchgate.net

Monitoring techniques rely on the analytical methods described previously. Water samples from rivers and potable water facilities are analyzed to determine the concentration of these contaminants. osti.govjst.go.jp One study of Canadian drinking water supplies detected various phenols at concentrations ranging from 5 to 473 ng/L using an in-situ acetylation technique followed by GC-MS analysis. osti.gov Another study found halogenated phenols in tap water at concentrations up to several tens of ng/L and in river water up to several hundred ng/L. jst.go.jp

Brominated phenols tend to persist in the environment and can adsorb to soil and sediment. who.int Therefore, monitoring efforts often include the analysis of soil and sediment samples, typically involving solvent extraction followed by chromatographic analysis. nih.govgov.bc.ca

Atmospheric monitoring has also detected brominated phenols, indicating that they can undergo long-range transport. diva-portal.org A study in Northern Finland found that concentrations of brominated phenols in the air were elevated during the summer, suggesting that temperature influences their mobility. diva-portal.org

Table 3: Summary of Environmental Occurrence of Brominated/Halogenated Phenols

| Environmental Matrix | Compound Type | Concentration Range | Location/Study | Source |

|---|---|---|---|---|

| Drinking Water | Halogenated Phenols | 5 - 473 ng/L | Canada | osti.gov |

| Tap Water | Halogenated Phenols | up to several tens ng/L | Japan | jst.go.jp |

| River Water | Halogenated Phenols | up to several hundred ng/L | Japan | jst.go.jp |

| Surface Water | 2,6-Dichlorophenol | 4.3 µg/L | Slovak Republic | nih.gov |

| Ambient Air | Brominated Phenols | Higher than BDE-209 | Northern Finland | diva-portal.org |

These monitoring studies provide crucial data for risk assessment and for evaluating the effectiveness of environmental regulations. The use of this compound as an analytical standard is integral to ensuring the quality and comparability of data generated from these diverse monitoring programs. nbinno.com

Environmental Fate and Ecotoxicological Research

Investigation of Environmental Persistence and Degradation Pathways

There is currently a lack of published scientific studies specifically investigating the environmental persistence and degradation pathways of 4-Bromo-2,6-difluorophenol. Research into its potential for abiotic degradation processes such as hydrolysis or photolysis, as well as its susceptibility to microbial degradation in various environmental compartments like soil and water, has not been documented in the available literature. Consequently, its environmental half-life and the nature of any potential degradation products remain unknown. While studies on related compounds, such as other brominated or chlorinated phenols, exist, this information is not directly applicable to this compound nih.gov.

Assessment of Bioaccumulation and Biotransformation in Ecological Systems

Specific data on the bioaccumulation potential and biotransformation of this compound in ecological systems are not available in the current scientific literature. There are no documented studies that have determined its bioaccumulation factor (BAF) or bioconcentration factor (BCF) in any organism. Similarly, research into the metabolic pathways of this compound within organisms and its potential to be transformed into other substances has not been reported. A Safety Data Sheet for the related compound, 4-Bromo-2,6-difluoroaniline (B33399), indicates that it is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB); however, this does not directly inform on the properties of this compound ossila.com.

Ecotoxicological Impact Studies on Aquatic and Terrestrial Biota

There is a significant gap in the scientific knowledge regarding the ecotoxicological impact of this compound on aquatic and terrestrial life. No specific studies detailing the acute or chronic toxicity of this compound to representative aquatic organisms (such as fish, daphnids, or algae) or terrestrial organisms (such as earthworms or plants) were found in the public domain. Safety Data Sheets for the compound and its close structural analogs consistently state that no ecotoxicity data is available chemicalbook.inossila.com. While research has been conducted on the toxicity of other bromophenols, these findings cannot be directly extrapolated to this compound nih.gov.

Development of Remediation Strategies for Environmental Contamination

Consistent with the lack of data on its environmental presence and effects, there are no specific remediation strategies that have been developed or tested for environmental contamination with this compound. Research into potential remediation techniques, such as bioremediation or chemical degradation, for this specific compound has not been reported. General remediation approaches for halogenated phenols may exist, but their applicability and effectiveness for this compound have not been investigated.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Pathways and Reaction Technologies

The primary synthesis of 4-bromo-2,6-difluorophenol typically involves the bromination of 2,6-difluorophenol (B125437). chemicalbook.comprepchem.com One common method utilizes N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). chemicalbook.com Another established route employs bromine in carbon disulfide. prepchem.com While effective, these methods present opportunities for innovation.

Future research is likely to focus on developing more efficient and environmentally friendly synthetic strategies. This includes exploring novel catalytic systems that can improve yield and selectivity while minimizing waste. The investigation of flow chemistry and microreactor technologies could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this compound and its derivatives.

Interdisciplinary Applications and Synergistic Research with Other Scientific Domains

The unique electronic properties and reactivity of this compound make it a candidate for a wide range of interdisciplinary applications. a2bchem.com Its derivatives have already shown potential in various fields. For instance, the related compound 4-bromo-2,6-difluoroaniline (B33399) is a precursor for materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells. smolecule.comossila.comunivook.com

Synergistic research between organic chemistry, materials science, and biology could unlock new applications. The compound's structure could be incorporated into novel probes for studying biological systems or as a component in advanced sensors. Research into the self-assembly of porphyrins containing the 4-bromo-2,6-difluorophenyl moiety highlights the potential for creating complex supramolecular structures with unique optoelectronic properties. researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this involves minimizing the use of hazardous reagents and solvents. Research into alternative brominating agents that are less corrosive and produce fewer toxic byproducts is a key area of interest.

Furthermore, developing catalytic systems that can operate under milder reaction conditions and are easily recyclable would significantly enhance the sustainability of its production. The use of biocatalysis, employing enzymes to perform specific chemical transformations, represents a long-term goal for the environmentally benign synthesis of this and other halogenated phenols.

Advanced Characterization Techniques for In-situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms and kinetics, allowing for precise optimization of reaction conditions. Advanced characterization techniques are crucial for this purpose.

For reactions involving this compound, in-situ monitoring using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy could be employed to track the formation of products and byproducts. nih.gov This data can be used to develop more efficient and selective synthetic protocols. The use of hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is also vital for the detailed analysis of complex reaction mixtures. nsf.gov

Innovations in Drug Discovery Platforms and Advanced Material Engineering

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. a2bchem.comnbinno.comguidechem.com Its unique substitution pattern can be leveraged to create diverse molecular libraries for high-throughput screening in drug discovery programs. a2bchem.com The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions. a2bchem.com

In the realm of advanced material engineering, the incorporation of this compound into polymer backbones can impart desirable properties such as enhanced thermal stability and chemical resistance. chemimpex.com Research into the oxidative polymerization of phenol (B47542) derivatives suggests that polymers derived from this compound could exhibit high performance for various applications. acs.org The development of novel polymers and functional materials based on this scaffold is a promising area for future exploration. nbinno.com

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 4-Bromo-2,6-difluorophenol?

- Methodological Answer : A common synthesis route involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 3,5-difluorophenol with brominating agents (e.g., NBS or Br₂) under controlled conditions. In one protocol, this compound was synthesized via Ullmann coupling using K₂CO₃ as a base at 100°C for 10 minutes, yielding a 70% product . Characterization via melting point (213–215°C) and NMR confirmed purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Distinct aromatic proton signals (e.g., δ = 7.55 ppm for ArH-3",5" in DMSO-d₆) confirm substitution patterns .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 445.2 (M⁻¹) and 447.0 (M⁺¹) validate the molecular formula (C₆H₃BrF₂O) .

- Melting Point Analysis : A sharp mp range (213–215°C) indicates high purity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Hazards : Toxic upon inhalation, skin contact, or ingestion; corrosive to eyes and skin .

- Storage : Store in sealed containers at 0–6°C to prevent degradation .

- Waste Management : Avoid release into waterways; use neutralization protocols for spills .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing halogenated pyridinamine derivatives using this compound?

- Methodological Answer :

- Base Selection : K₂CO₃ in polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution efficiency .

- Temperature Control : Heating to 100°C for 10 minutes minimizes side reactions (e.g., dehalogenation) .

- Stoichiometry : A 1.2:1 molar ratio of this compound to precursor ensures complete conversion .

Q. What advanced analytical methods quantify trace levels of this compound in environmental samples?

- Methodological Answer :

- HPLC : A validated method with C18 columns and UV detection (λ = 254 nm) achieves 80–97% recovery rates. Mobile phases (e.g., acetonitrile/water) are optimized for retention time consistency .

- GC-MS : Derivatization with BSTFA enhances volatility, enabling detection limits <1 ppb in wastewater .

Q. How can researchers resolve contradictions in spectral data during derivative synthesis?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, IR, and X-ray crystallography to confirm structural assignments. For example, ambiguous NOE effects in NMR can be clarified via DFT calculations .

- Batch Comparison : Analyze multiple synthesis batches to distinguish artifacts (e.g., solvent residues) from genuine spectral anomalies .

Q. What mechanistic insights guide the design of this compound-based antiviral agents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.